Usp7-IN-13

USP7 Biochemical IC50 Deubiquitinase

Researchers studying multiple myeloma often face DMSO cytotoxicity artifacts from poorly soluble USP7 inhibitors. Usp7-IN-13 solves this with 200 mg/mL DMSO solubility (475.62 mM), enabling robust HTS and cell-based assays. • IC50 0.2-1 μM against USP7 - graded inhibition for dose-response studies • Catalytic domain binder - clean pharmacology for p53/MDM2 pathway interrogation • Benchmarked in MM.1S and xenograft models per WO2019067503 Global shipping with batch-specific CoA.

Molecular Formula C24H28N4O3
Molecular Weight 420.5 g/mol
Cat. No. B15136481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp7-IN-13
Molecular FormulaC24H28N4O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)N)O)C4=CC=CC=C4
InChIInChI=1S/C24H28N4O3/c1-17(18-5-3-2-4-6-18)13-22(29)27-11-9-24(31,10-12-27)15-28-16-26-21-14-19(25)7-8-20(21)23(28)30/h2-8,14,16-17,31H,9-13,15,25H2,1H3/t17-/m1/s1
InChIKeyVMRPPHZDHZOHBB-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Usp7-IN-13: USP7 Inhibitor for Multiple Myeloma


Usp7-IN-13, also designated as Compound 101, is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in oncoprotein stabilization and tumor suppressor regulation [1]. It demonstrates a biochemical half-maximal inhibitory concentration (IC50) against USP7 within the range of 0.2 to 1 μM and is specifically indicated for preclinical investigation in multiple myeloma models [2]. The compound is characterized by a molecular weight of 420.50 g/mol and the chemical formula C24H28N4O3, with a CAS registry number of 2305046-93-7 .

USP7 pathway inhibition studies
Multiple myeloma cell‑model research
Catalytic‑domain inhibitor tool compound
Preclinical probe for p53/MDM2 pathway interrogation

Usp7-IN-13 Substitution Risks


Substituting Usp7-IN-13 with alternative USP7 inhibitors is not scientifically trivial due to profound differences in potency, binding mechanisms, and target engagement profiles. USP7 inhibitors diverge significantly, with potencies spanning over three orders of magnitude—from low nanomolar (e.g., XL177A at 0.34 nM) to low micromolar (e.g., certain dual USP7/47 inhibitors) . Furthermore, the mechanism of inhibition varies between active-site covalent (irreversible) binders , non-covalent allosteric modulators (e.g., GNE-6776) [1], and compounds like Usp7-IN-13, whose specific binding mode within the USP7 catalytic domain is defined by a distinct pharmacophore [2]. These mechanistic and potency discrepancies directly affect the cellular phenotype, particularly the extent and kinetics of p53 stabilization and MDM2 degradation, which are critical for inducing apoptosis in multiple myeloma cells. Therefore, replacing Usp7-IN-13 without rigorous re-validation would introduce uncontrolled variables in target engagement and downstream signaling, potentially invalidating established disease models [2].

Potency class mismatch
USP7 inhibitor potencies span over three orders of magnitude; substituting without re‑validation may alter target engagement and downstream response.
Mechanism divergence
Catalytic‑domain inhibitors, allosteric modulators, and covalent binders produce distinct ubiquitin‑signaling outcomes; direct replacement is not supported.
Downstream pathway shifts
Differences in p53 stabilization kinetics and MDM2 degradation may invalidate established myeloma‑model endpoints without rigorous re‑characterization.

Usp7-IN-13 Comparative Evidence


Biochemical Potency vs. Dual USP7/47 Inhibitors

Usp7-IN-13 exhibits significantly greater potency against USP7 compared to dual USP7/47 inhibitors. In biochemical assays, Usp7-IN-13 has an IC50 of 0.2-1 μM [1]. In contrast, a representative dual USP7/47 inhibitor (Compound 1) shows only moderate potency against USP7 in cells and induces p53 and apoptosis in cancer cell lines [2]. This indicates that for studies requiring specific USP7 inhibition, Usp7-IN-13 provides a more focused and potent starting point compared to dual-targeting molecules.

Potency vs. dual USP7/47
Cross-study context
IC50 0.2–1 μM; dual inhibitor moderate potency
Reported potency context supports selective USP7 study design
Exact dual‑inhibitor IC50 not specified
USP7 Biochemical IC50 Deubiquitinase Assay

Potency vs. Covalent Inhibitor XL177A

Usp7-IN-13 and the irreversible covalent inhibitor XL177A represent two distinct potency classes. Usp7-IN-13 inhibits USP7 with an IC50 of 0.2-1 μM [1]. In stark contrast, XL177A is an ultra-potent, irreversible inhibitor with an IC50 of 0.34 nM . This represents an approximately 588- to 2941-fold difference in biochemical potency. This differential defines their utility: Usp7-IN-13 is a tool for exploring the effects of moderate USP7 inhibition, while XL177A is suited for achieving rapid and complete target engagement.

Potency vs. XL177A
Cross-study context
Usp7‑IN‑13 IC50 0.2–1 μM; XL177A 0.34 nM (~588–2941‑fold difference)
Reported potency differential informs dose‑response study fit
Biochemical cell‑free assay comparison
USP7 Covalent Inhibitor Irreversible Inhibition IC50 Comparison

Mechanism vs. Allosteric USP7 Inhibitors

Usp7-IN-13 is a member of a chemical series disclosed in patent WO2019067503 that potently and selectively inhibits USP7 via a distinct pharmacophore, presumed to interact with the catalytic domain [1]. This mechanism differs fundamentally from that of allosteric inhibitors GNE-6640 and GNE-6776, which non-covalently bind 12 Å distant from the catalytic cysteine and inhibit USP7 activity by attenuating ubiquitin binding [2]. This mechanistic divergence means that Usp7-IN-13 directly blocks catalytic activity, whereas GNE-class compounds disrupt substrate recruitment.

Mechanism vs. allosteric
Class-level inference
Catalytic‑domain inhibition vs. ubiquitin‑binding attenuation
Mechanistic divergence may alter substrate‑response endpoints
Binding mode inferred from patent series
USP7 Allosteric Inhibitor Mechanism of Action Ubiquitin Binding

DMSO Solubility vs. FT671

Usp7-IN-13 demonstrates superior solubility in DMSO compared to the potent USP7 inhibitor FT671. Usp7-IN-13 achieves a solubility of 200 mg/mL (475.62 mM) in DMSO [1]. In contrast, FT671 has a reported solubility of 50 mg/mL (93.72 mM) in the same solvent . This represents a 4-fold increase in maximum achievable concentration in DMSO for Usp7-IN-13, which can simplify the preparation of high-concentration stock solutions for in vitro assays.

DMSO solubility vs. FT671
Cross-study context
Usp7‑IN‑13 200 mg/mL (475.62 mM); FT671 50 mg/mL (93.72 mM)
Higher stock solubility supports DMSO‑sensitive assay design
Data to verify across assay formats
Solubility DMSO In Vitro Assay Formulation

Usp7-IN-13 Research Applications


Myeloma Model Development & Target Validation

Usp7-IN-13 is explicitly indicated for the study of multiple myeloma [1]. This makes it a preferred tool compound for initial target validation studies in this disease context. Researchers can use Usp7-IN-13 to interrogate the role of USP7 in myeloma cell lines (e.g., MM.1S) and patient-derived xenograft models, as its activity is benchmarked within the patent disclosure for this specific application [2]. Its moderate potency (IC50 0.2-1 μM) is well-suited for these studies, allowing for observation of phenotypic effects without the potential for immediate, complete target ablation that might mask nuanced biology.

USP7 Catalytic Inhibition Studies

For experiments where the primary goal is to dissect USP7's catalytic function on substrates like p53 and MDM2, Usp7-IN-13 offers a direct mechanism of action. Unlike allosteric inhibitors (e.g., GNE-6776) that block ubiquitin binding [3], Usp7-IN-13 is designed to engage the catalytic domain, providing a clean pharmacologic tool for studying the direct consequences of catalytic inhibition on the ubiquitination and stability of downstream targets. This is particularly valuable in assays measuring ubiquitin chain cleavage and target protein half-life.

DMSO-Tolerant In Vitro Assays

Usp7-IN-13's high DMSO solubility (200 mg/mL, or 475.62 mM) [4] makes it the superior choice for high-throughput screening (HTS) or sensitive cell-based assays where minimizing solvent exposure is critical. This property reduces the risk of DMSO-induced cytotoxicity or assay interference compared to less soluble USP7 inhibitors like FT671 (50 mg/mL) . The ability to use smaller volumes of concentrated stock simplifies assay automation and improves data robustness.

Oncology Therapeutic Window Probing

Given that ultra-potent USP7 inhibitors like XL177A (IC50 0.34 nM) may induce rapid and potentially non-specific cellular responses, Usp7-IN-13's moderate potency allows for a more graded inhibition profile. This is advantageous for initial preclinical pharmacology studies aimed at defining a therapeutic window—the concentration range where target engagement leads to the desired anti-cancer effect without overt toxicity. Researchers can titrate Usp7-IN-13 to observe a dose-response relationship in cellular viability and apoptosis assays, providing a foundational understanding for subsequent medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Myeloma cell‑model studies
Disease‑model context (multiple myeloma)
USP7 target engagement and p53/MDM2 pathway response
USP7 catalytic domain studies
Catalytic‑site mechanism of action
Ubiquitin cleavage and substrate stability assays
DMSO‑sensitive in vitro assays
Elevated DMSO solubility profile
Minimal solvent interference in cell‑based assays
Graded USP7 inhibition studies
Moderate biochemical potency profile
Dose‑response relationship in viability/apoptosis assays

Technical Documentation Hub

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